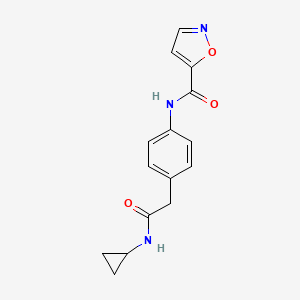

N-(4-(2-(环丙基氨基)-2-氧代乙基)苯基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

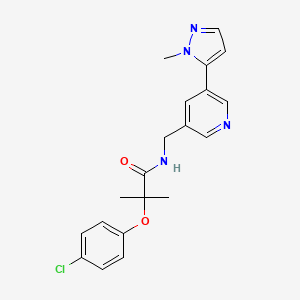

“N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide” is a compound that has potential applications in various fields of research and industry. It is a derivative of indole-3-isoxazole-5-carboxamide, which has been studied for its anticancer activities .

Synthesis Analysis

The synthesis of indole-3-isoxazole-5-carboxamide derivatives, which are related to the compound , has been reported . The chemical structures of these compounds were characterized using IR, HRMS, 1 H-NMR, and 13 C-NMR spectroscopy and element analysis . A series of these compounds were designed, synthesized, and evaluated for their anticancer activities .Molecular Structure Analysis

The molecular structure of the compound was characterized using various spectroscopic techniques, including IR, HRMS, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis

The compound is part of a series of indole-3-isoxazole-5-carboxamide derivatives that were synthesized and evaluated for their anticancer activities . These compounds were shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, 5-Cyclopropyl-3-phenylisoxazole, a related compound, was found to be a yellow solid with a melting point of 42°C .科学研究应用

除草活性

异恶唑甲酰胺衍生物已被合成并测试其除草活性。例如,一项针对3-芳基-5-(卤代烷基)-4-异恶唑甲酰胺的研究表明,在温室和大田研究中对阔叶杂草和窄叶杂草均表现出显着的苗前和苗后除草活性。这种除草活性归因于异恶唑环上取代基的组合,表明异恶唑甲酰胺衍生物作为农用化学品的潜力 (Hamper 等人,1995 年)。

抗肿瘤特性

异恶唑甲酰胺衍生物还因其抗肿瘤特性而受到研究。咪唑四嗪的合成和化学性质(另一类可以与异恶唑甲酰胺相关的化合物)已经显示出广谱抗肿瘤活性。此类研究强调了结构相似的化合物在开发新抗癌药物中的潜力 (Stevens 等人,1984 年)。

生物活性谱

对氯-羟基-N-[2-(芳基氨基)-1-烷基-2-氧代乙基]苯甲酰胺(与异恶唑甲酰胺相关的基团)的研究显示出广泛的生物活性。这些化合物在体外对各种分枝杆菌、细菌和真菌菌株进行了测试,有些显示出的活性高于异烟肼和环丙沙星等标准药物。这证明了异恶唑甲酰胺衍生物在抗菌研究中的潜力 (Imramovský 等人,2011 年)。

酶抑制

异恶唑甲酰胺衍生物已被评估其抑制人类酶(例如碳酸酐酶)的能力。一项针对含苯磺酰胺的异恶唑化合物的研究表明,对几种人类碳酸酐酶同工型具有有效的抑制活性,突出了这些衍生物在治疗青光眼和神经性疼痛等疾病中的治疗潜力 (Altug 等人,2017 年)。

作用机制

Target of Action

The compound N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide has been studied for its potential as an antidiabetic and anticancer agent . .

Mode of Action

Some studies suggest that similar compounds can cause arrest in the g0/g1 phase in cancer cells and cause a significant decrease in cdk4 levels .

Biochemical Pathways

It is known that similar compounds can affect various pathways related to cell cycle regulation .

Pharmacokinetics

A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for similar compounds .

Result of Action

Similar compounds have shown potent anticancer activities against human cancer cell lines .

未来方向

The research on indole-3-isoxazole-5-carboxamide derivatives, including “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide”, is ongoing. These investigations reveal that the indole-isoxazole hybrid system has the potential for the development of novel anticancer agents . Further studies aim to optimize both the design and synthesis of novel compounds that have higher anticancer activities .

属性

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(20)13-7-8-16-21-13/h1-4,7-8,11H,5-6,9H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYQQPGNZLLWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)isoxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B2575883.png)

![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)

![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)

![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)

![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)